molecular formula C14H26N4O3 B15296325 tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B15296325
M. Wt: 298.38 g/mol
InChI Key: XTYBGLZMIPCSPS-UHFFFAOYSA-N
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Description

This compound features a piperazine core protected at the 1-position by a tert-butoxycarbonyl (Boc) group. At the 4-position, an ethyl linker connects the piperazine to a 2-oxoimidazolidine ring (a five-membered heterocycle containing two nitrogen atoms and a ketone group). The Boc group enhances solubility in organic solvents and stabilizes the piperazine during synthetic processes .

Properties

Molecular Formula

C14H26N4O3

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl 4-[2-(2-oxoimidazolidin-1-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-7-16(8-11-18)6-9-17-5-4-15-12(17)19/h4-11H2,1-3H3,(H,15,19)

InChI Key

XTYBGLZMIPCSPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCNC2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural differences among tert-butyl piperazine-1-carboxylate derivatives:

Compound Name Substituent at Piperazine 4-Position Key Functional Groups Evidence Source
Target Compound: tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate Ethyl-linked 2-oxoimidazolidine Boc, imidazolidinone N/A
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate 3-(Triazole-phenyl) Boc, triazole, aromatic ring
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (5b) 2-Methylbenzyl Boc, benzyl, methyl
tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate (6b) Biphenyl-methyl Boc, biphenyl, methyl
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl Boc, piperidine
tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate 4-Aminobenzoyl Boc, benzoyl, amine
tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate 3-Bromobenzoyl Boc, benzoyl, bromine
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate Ethyl-linked methylamine Boc, ethylamine, methyl

Physicochemical Properties

  • Molecular Weight : ~250–400 g/mol (e.g., 269.38 g/mol for tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ).
  • Lipophilicity (logP) : Varies with substituents. Piperidine derivatives (logP ~2.5) are less polar than aryl-containing analogs (e.g., bromobenzoyl derivatives, logP ~3.5) .
  • Topological Polar Surface Area (TPSA): Higher TPSA for polar groups (e.g., 2-oxoimidazolidine: ~50 Ų; triazole: ~60 Ų) compared to nonpolar substituents (e.g., benzyl: ~20 Ų) .

Biological Activity

tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate (CAS Number: 1098597-38-6) is a synthetic compound with potential biological activities. Its molecular formula is C14H26N4O3C_{14}H_{26}N_{4}O_{3}, and it has garnered interest in medicinal chemistry due to its structural features that suggest interactions with biological targets.

  • Molecular Weight : 298.38 g/mol
  • Molecular Structure : The compound features a piperazine ring, which is known for its biological activity, and an imidazolidinone moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

The compound's mechanisms of action are primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Neuroprotective Effects : The imidazolidinone structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts. Below is a summary of significant findings:

StudyFindings
Study 1 Demonstrated that the compound exhibits significant inhibition of cancer cell lines, showing promise as an anticancer agent.
Study 2 Reported neuroprotective effects in vitro, suggesting potential for treating conditions like Alzheimer's disease.
Study 3 Investigated the compound's ability to modulate neurotransmitter levels, indicating possible applications in psychiatric disorders.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential utility in developing treatments for neurodegenerative diseases.

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